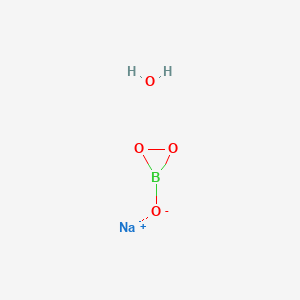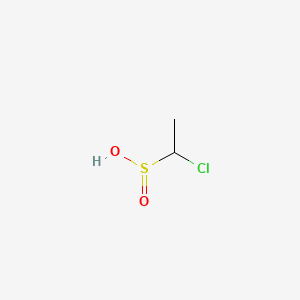![molecular formula C14H19ClN4O4S B13825543 methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate is an organic compound with a complex structure It contains a pyrimidine ring substituted with a chloro and a methylsulfanyl group, linked to a butanoate ester through a beta-alanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-5-methylsulfanyl pyrimidine with suitable reagents under controlled conditions.
Introduction of the Beta-Alanyl Moiety: The beta-alanyl group is introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to produce larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of pyrimidine derivatives on biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
4-Chloro-2-methylthiopyrimidine: Lacks the beta-alanyl and butanoate ester moieties.
Uniqueness
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the beta-alanyl moiety and the butanoate ester differentiates it from other pyrimidine derivatives, potentially leading to unique applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C14H19ClN4O4S |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
methyl 4-[3-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]propanoylamino]butanoate |
InChI |
InChI=1S/C14H19ClN4O4S/c1-23-11(21)4-3-6-16-10(20)5-7-17-13(22)12-9(15)8-18-14(19-12)24-2/h8H,3-7H2,1-2H3,(H,16,20)(H,17,22) |
InChI-Schlüssel |
NEMKXUSVRDDWSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCNC(=O)CCNC(=O)C1=NC(=NC=C1Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


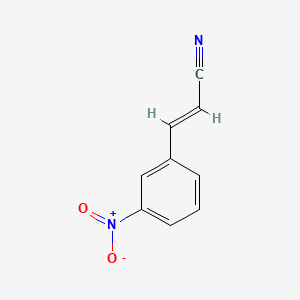
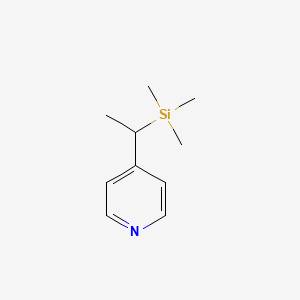
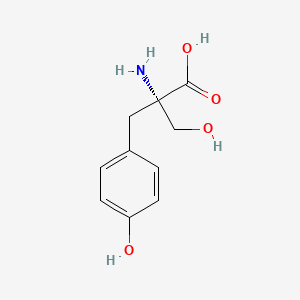
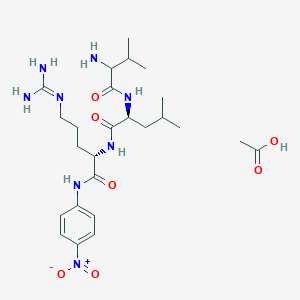
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

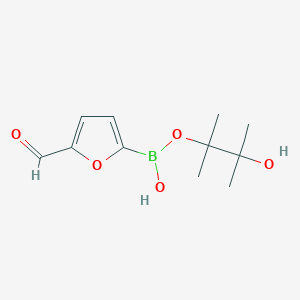



![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

